N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-phenylacetamide
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Description
“N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-phenylacetamide” is a chemical compound with a molecular formula of C24H25N3O3S . It has an average mass of 435.539 Da and a monoisotopic mass of 435.161652 Da .
Synthesis Analysis
The synthesis of similar molecules was initiated by the reaction of various un/substituted anilines with bromo acetyl bromide in aqueous basic medium to obtain various electrophiles . These electrophiles were then coupled with phenyl piperazine in polar aprotic medium to achieve targeted N-(un/substituted) phenyl-2-(4-phenyl-1-piperazinyl) acetamides .Molecular Structure Analysis
The structures of the products were deduced from their IR 1H-NMR, and 13C-NMR spectral data . For example, one of the synthesized compounds, N-(2-Ethylphenyl)-2-(4-phenyl-1-piperazinyl)acetamide, was identified as a white amorphous solid with a molecular formula of C20H25N3O and a molecular weight of 323 g/mol .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the reaction of anilines with bromo acetyl bromide to form electrophiles, followed by coupling with phenyl piperazine .Future Directions
Properties
IUPAC Name |
N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c24-19(15-17-7-3-1-4-8-17)21-16-20(25)23-13-11-22(12-14-23)18-9-5-2-6-10-18/h1-10H,11-16H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMILMLVFXXROMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CNC(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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